molecular formula C15H14ClN3O2S B5680062 N-benzyl-5-chloro-3-cyano-4,6-dimethylpyridine-2-sulfonamide

N-benzyl-5-chloro-3-cyano-4,6-dimethylpyridine-2-sulfonamide

Cat. No.: B5680062
M. Wt: 335.8 g/mol
InChI Key: FJQHNDWADHYSSI-UHFFFAOYSA-N
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Description

N-benzyl-5-chloro-3-cyano-4,6-dimethylpyridine-2-sulfonamide is a complex organic compound with a unique structure that includes a benzyl group, a chloro substituent, a cyano group, and a sulfonamide group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-5-chloro-3-cyano-4,6-dimethylpyridine-2-sulfonamide typically involves multiple steps, starting with the preparation of the pyridine ring and subsequent functionalization. Common synthetic routes may include:

    Formation of the Pyridine Ring: This can be achieved through cyclization reactions involving suitable precursors.

    Introduction of Functional Groups: The chloro, cyano, and sulfonamide groups are introduced through substitution reactions using appropriate reagents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-5-chloro-3-cyano-4,6-dimethylpyridine-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter functional groups, such as reducing the cyano group to an amine.

    Substitution: The chloro and cyano groups can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-benzyl-5-chloro-3-cyano-4,6-dimethylpyridine-2-sulfonamide has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.

    Materials Science: It can be used in the synthesis of advanced materials with specific electronic or optical properties.

    Biological Studies: The compound can be used as a probe to study biological pathways and interactions at the molecular level.

    Industrial Applications: It may be used in the development of new catalysts or as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of N-benzyl-5-chloro-3-cyano-4,6-dimethylpyridine-2-sulfonamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved would be specific to the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-5-chloro-3-cyano-4,6-dimethylpyridine-2-carboxamide
  • N-benzyl-5-chloro-3-cyano-4,6-dimethylpyridine-2-thiol
  • N-benzyl-5-chloro-3-cyano-4,6-dimethylpyridine-2-amine

Uniqueness

N-benzyl-5-chloro-3-cyano-4,6-dimethylpyridine-2-sulfonamide is unique due to the presence of the sulfonamide group, which imparts specific chemical and biological properties. This distinguishes it from other similar compounds that may have different functional groups, leading to variations in reactivity and application.

Properties

IUPAC Name

N-benzyl-5-chloro-3-cyano-4,6-dimethylpyridine-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClN3O2S/c1-10-13(8-17)15(19-11(2)14(10)16)22(20,21)18-9-12-6-4-3-5-7-12/h3-7,18H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJQHNDWADHYSSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=C1Cl)C)S(=O)(=O)NCC2=CC=CC=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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